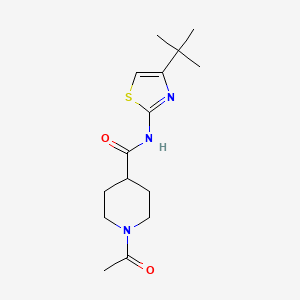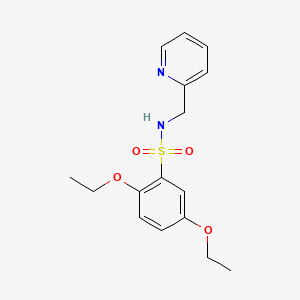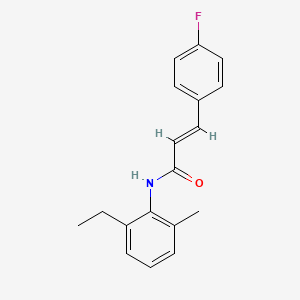![molecular formula C20H23N3O2 B5781409 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide, also known as ACBCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides, which are known to have various biological activities such as anti-inflammatory, analgesic, and anti-tumor effects.
Mécanisme D'action
The mechanism of action of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival. This compound has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in cell adhesion and motility.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, this compound has several limitations for lab experiments, including its poor solubility in water and its instability in the presence of light and air.
Orientations Futures
There are several future directions for the research on 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the development of more potent and selective analogs. The potential therapeutic applications of this compound in other diseases, such as inflammation and pain, should also be explored. Additionally, the use of this compound in combination with other chemotherapeutic agents should be investigated to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide involves several steps, including the reaction of cyclohexylamine with 2-bromoacetophenone to form N-cyclohexylacetophenone, followed by the reaction of N-cyclohexylacetophenone with aniline to form N-cyclohexylaniline. The final step involves the reaction of N-cyclohexylaniline with phosgene to form this compound.
Applications De Recherche Scientifique
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(25)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKQDAFSGSJAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)




![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)



![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)